molecular formula C18H18N2O3S B5034308 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-N-(2-OXO-2-PHENYLETHYL)ACETAMIDE

2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-N-(2-OXO-2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5034308
M. Wt: 342.4 g/mol
InChI Key: NWGPGUQZMVZKQO-UHFFFAOYSA-N
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Description

2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a sulfanyl group, and two oxoethyl groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of aniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiourea to introduce the sulfanyl group. The final step involves the reaction with phenylacetic acid to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo groups can produce hydroxyl derivatives.

Scientific Research Applications

2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in redox reactions. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic acid
  • (2-Anilino-2-oxoethyl)sulfonylacetic acid

Uniqueness

2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for a wide range of chemical reactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanyl-N-phenacylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16(14-7-3-1-4-8-14)11-19-17(22)12-24-13-18(23)20-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGPGUQZMVZKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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